molecular formula C13H8Br2O B1295017 4,4'-Dibromobenzophenone CAS No. 3988-03-2

4,4'-Dibromobenzophenone

Cat. No. B1295017
CAS RN: 3988-03-2
M. Wt: 340.01 g/mol
InChI Key: LFABNOYDEODDFX-UHFFFAOYSA-N
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Description

4,4’-Dibromobenzophenone is an organic compound with the linear formula (BrC6H4)2CO . It is a beige crystalline powder and is the main degradation product of bromopropylate in honey .


Synthesis Analysis

4,4’-Dibromobenzophenone has been used in the synthesis of high molecular weight poly(p-phenylene) derivatives via a palladium-catalyzed polycondensation reaction .


Molecular Structure Analysis

The molecular formula of 4,4’-Dibromobenzophenone is C13H8Br2O . Its molecular weight is 340.01 . The SMILES string representation is Brc1ccc(cc1)C(=O)c2ccc(Br)cc2 .


Chemical Reactions Analysis

The primary application of 4,4’-Dibromobenzophenone is in the synthesis of high molecular weight poly(p-phenylene) derivatives through a palladium-catalyzed polycondensation reaction .


Physical And Chemical Properties Analysis

4,4’-Dibromobenzophenone has a melting point of 171-174 °C (lit.) . It has a density of 1.7±0.1 g/cm3 and a boiling point of 395.6±17.0 °C at 760 mmHg . The compound has a molar refractivity of 71.4±0.3 cm3 .

Scientific Research Applications

  • Summary of the Application: 4,4’-Dibromobenzophenone is used in the synthesis of high molecular weight poly(p-phenylene) derivatives . These derivatives have potential applications in the field of conductive and semi-conductive polymers.
  • Methods of Application or Experimental Procedures: The synthesis involves a palladium-catalyzed polycondensation reaction . While the exact parameters of this reaction might vary depending on the specific derivative being synthesized, it typically involves the reaction of 4,4’-Dibromobenzophenone with a suitable monomer in the presence of a palladium catalyst.
  • Results or Outcomes: The outcome of this reaction is a high molecular weight poly(p-phenylene) derivative . The exact properties of this polymer, including its conductivity, will depend on the specific derivative synthesized.

Safety And Hazards

4,4’-Dibromobenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

bis(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFABNOYDEODDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192919
Record name 4,4'-Dibromobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dibromobenzophenone

CAS RN

3988-03-2
Record name 4,4′-Dibromobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3988-03-2
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Record name 4,4'-Dibromobenzophenone
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Record name 4,4'-Dibromobenzophenone
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Record name 4,4'-Dibromobenzophenone
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Record name 4,4'-dibromobenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
359
Citations
S Zecchin, G Schiavon, R Tomat, G Zotti - Journal of electroanalytical …, 1986 - Elsevier
Although anodic coupling is a valid and widely used method for polymerizing aromatics onto electrode surfaces [l], its use is often excluded, particularly when the monomer is resistant …
Number of citations: 28 www.sciencedirect.com
S Yamauchi, DW Pratt - Molecular Physics, 1979 - Taylor & Francis
A variety of optical and zero-field optically-detected magnetic resonance (zf ODMR) experiments have been performed on the lowest (nπ*) triplet states of benzophenone (BP-h 10 ), …
Number of citations: 46 www.tandfonline.com
LF WOJDAC - 1977 - search.proquest.com
W ojdac, Law rence F., C haracter iz at io n of th e E xc ito ri S ta te s in Neat S in g le C rys ta ls of^, 4^-D ic ho lo rb enzophenone and^,^-D ib ro mobenzophenone Using dc S ta rk and …
Number of citations: 2 search.proquest.com
LF Wojdac, LJ Noe - The Journal of Physical Chemistry, 1981 - ACS Publications
We have used both the dc and the modulated Stark effect to study the resonance interaction betweenmolecules in neat crystals of 4, 4'-dichlorobenzophenone and 4, 4'-…
Number of citations: 2 pubs.acs.org
MA Strzhemechny, VN Baumer… - … Section B: Structural …, 2007 - scripts.iucr.org
A combination of single-crystal and powder X-ray diffractometry was used to study the structure of two polymorphs of 4-bromobenzophenone over the temperature range from 100 to …
Number of citations: 25 scripts.iucr.org
NA Evans - Australian Journal of Chemistry, 1983 - CSIRO Publishing
Variations in the reaction conditions during the Ullmann condensation of 4,4'-diaminobenzophenone with iodobenzene and the Goldberg diphenylamine synthesis with 4,4'-…
Number of citations: 4 www.publish.csiro.au
JA Mucha, DW Pratt - The Journal of Chemical Physics, 1977 - pubs.aip.org
We describe measurements of the complete angular dependence of the optically detected magnetic resonance (ODMR) spectra of the lowest triplet states of benzophenone, carbonyl‐ …
Number of citations: 54 pubs.aip.org
B Perić, B Kojić-Prodić - Acta Crystallographica Section C: Crystal …, 2000 - scripts.iucr.org
The structure of 4,4′-dibromobenzophenone, C13H8Br2O, was determined at two different temperatures (293 and 103 K). A phase transition was not detected in this temperature range…
Number of citations: 7 scripts.iucr.org
V Volovšek, D Kirin, L Bistričič… - Journal of Raman …, 2002 - Wiley Online Library
The low‐wavenumber (10–200 cm −1 ) polarized Raman spectra of 4,4′‐dibromobenzophenone single crystal at different temperatures (10–295 K) and far‐infrared spectra (20–200 …
D Kirin, GS Pawley - Chemical physics letters, 1987 - Elsevier
The low-frequency Raman spectra as a function of hydrostatic pressure for 4,4'-difluorobenzophenone and 4,4'-dibromobenzophenone are presented. The change observed in some of …
Number of citations: 7 www.sciencedirect.com

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